5-nitro-1H-isochromen-1-one
Overview
Description
5-nitro-1H-isochromen-1-one is a heterocyclic compound that contains a fused isochromene ring and a nitro group in its structure. It is also known by its molecular formula C9H5NO4 .
Synthesis Analysis
The synthesis of isochromen-1-ones has been explored in various studies. Another study proposed an intramolecular annulation strategy for constructing heterocycloalkenyl atropisomers (1H)-isochromen-1-imines by organocatalysis .Molecular Structure Analysis
The molecular structure of this compound consists of a fused isochromene ring and a nitro group . The average mass of this compound is 191.140 Da .Scientific Research Applications
Development of High-Performance Insensitive Energetic Compounds
5-Nitro-1,2,4-triazol-3-one, a derivative of 5-nitro-1H-isochromen-1-one, demonstrates excellent energetic properties and promising application potential in the development of high-performance insensitive energetic materials. A study by Liu et al. (2022) highlighted a mild and efficient method for synthesizing energetic compounds based on this derivative, showcasing its potential as an insensitive energetic material with promising properties (Liu, Zeng, Huang, Shreeve, & Tang, 2022).
Environmental Monitoring and Analytical Chemistry
Nitro compounds, including this compound derivatives, have been utilized in the development of methods for nitrogen and oxygen isotopic analysis in environmental samples. McIlvin and Altabet (2005) introduced a novel method for analyzing the natural isotopic abundance of nitrate and nitrite in seawater and freshwater. This method, involving the conversion of nitrate to nitrite and subsequently to nitrous oxide, facilitates detailed environmental monitoring and research (McIlvin & Altabet, 2005).
Exploration of Nitroso Compounds
Research on nitroso derivatives, closely related to this compound, has also been documented. For instance, Matsukawa, Hirashita, & Araki (2017) discussed the synthesis and application of a nitroso compound in the oxidation of alcohols. This demonstrates the versatility of nitroso and nitro compounds in chemical synthesis and applications beyond energetic materials, highlighting their utility in synthetic chemistry (Matsukawa, Hirashita, & Araki, 2017).
Isotopomer Analysis for Environmental Studies
Isotopomer analysis, particularly for nitrous oxide, has been a significant area of application for compounds related to this compound. Toyoda, Yoshida, & Koba (2017) established a method for measuring isotopocule ratios of nitrous oxide, applying it to various environmental samples to understand the production and consumption processes of this potent greenhouse gas. This research provides insights into the global nitrogen cycle and the environmental impact of nitrous oxide emissions (Toyoda, Yoshida, & Koba, 2017).
Mechanism of Action
Target of Action
It is known that isochromen-1-ones, a class of compounds to which 5-nitro-1h-isochromen-1-one belongs, have been reported to exhibit a broad range of pharmacological activities . These activities include anti-inflammatory , anti-allergic, anti-microbial , anti-fungal , cytotoxic , immunomodulatory , enzyme inhibitory , anti-cancer, and anti-oxidant effects.
Mode of Action
It is known that isochromen-1-ones have been rationalized to possess anti-oxidant and anti-platelet activities . This suggests that they may interact with their targets to inhibit oxidative processes and platelet aggregation .
Biochemical Pathways
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may affect pathways related to oxidative stress.
Result of Action
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may help to neutralize harmful free radicals in the body.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 5-nitro-1H-isochromen-1-one are not well-studied. Related isochromen-1-ones have been found to possess anti-inflammatory and antioxidant activities . These compounds may interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound have not been reported.
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other isochromen-1-ones .
Properties
IUPAC Name |
5-nitroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYWNAAVPRMMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434118 | |
Record name | 5-nitro-1H-isochromen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77747-69-4 | |
Record name | 5-nitro-1H-isochromen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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